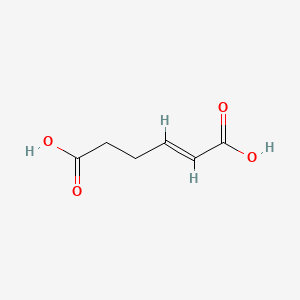

hex-2-enedioic acid

Description

Contextualization within Unsaturated Dicarboxylic Acid Chemistry

Hex-2-enedioic acid belongs to the class of unsaturated dicarboxylic acids, which are characterized by the presence of at least one carbon-carbon double bond and two carboxylic acid functional groups. nih.govcontaminantdb.ca This combination of functional groups imparts a unique reactivity to these molecules. The double bond can undergo various reactions such as hydrogenation, halogenation, and epoxidation, while the carboxylic acid groups can participate in esterification, amidation, and polymerization reactions. cymitquimica.com

The position of the double bond relative to the carboxylic acid groups is crucial in determining the chemical properties of the molecule. In this compound, the double bond is in conjugation with one of the carboxylic acid groups, classifying it as an α,β-unsaturated dicarboxylic acid. This conjugation influences the electronic properties of the molecule, affecting its acidity and reactivity.

Nomenclature and Stereoisomeric Considerations of this compound

The systematic IUPAC name for this compound specifies the location of the double bond at the second carbon atom. nih.gov Due to the presence of the carbon-carbon double bond, this compound can exist as geometric isomers, denoted as (E) and (Z) configurations. nih.govtandfonline.com

(E) and (Z) Geometric Isomers and Their Relative Stability

The (E)-isomer, also known as trans-2-hexenedioic acid, and the (Z)-isomer, or cis-2-hexenedioic acid, have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms around the double bond. nih.govtandfonline.com In the (E)-isomer, the substituent groups are on opposite sides of the double bond, while in the (Z)-isomer, they are on the same side.

The relative stability of these isomers is a key consideration in their synthesis and application. Generally, the (E)-isomer is more stable than the (Z)-isomer due to reduced steric hindrance between the substituent groups. Computational methods can be used to estimate the relative stabilities of these isomers by calculating their heats of formation. hypercubeusa.com The isomer with the lower heat of formation is considered the more stable one. hypercubeusa.com

Positional Isomers and Related Hexenedioic Acids

Besides the geometric isomers of this compound, there are also positional isomers where the double bond is located at a different position in the carbon chain. A notable example is hex-3-enedioic acid, where the double bond is located between the third and fourth carbon atoms. ebi.ac.uknih.gov Like this compound, hex-3-enedioic acid also exists as (E) and (Z) isomers. pearson.com

Another related and important unsaturated dicarboxylic acid is muconic acid, which is hexa-2,4-dienedioic acid. wikipedia.orgnih.gov It possesses two conjugated double bonds and also exists in three isomeric forms: trans,trans, cis,trans, and cis,cis. wikipedia.orgrsc.orgmdpi.com

Historical Development and Emerging Research Trends in this compound Studies

The study of this compound and its isomers has evolved significantly over time. Early research focused on its synthesis through methods like the oxidation of diols or dienes. More recently, there has been a growing interest in biocatalytic and green synthetic routes for its production. acs.org

Current research is actively exploring the enzymatic synthesis of this compound, which can offer high selectivity for specific isomers. acs.org For instance, certain enzymes can catalyze the dehydrogenation of 2-oxoadipic acid to produce this compound. There is also a focus on developing efficient methods for the conversion of biomass-derived platform chemicals into this compound and its derivatives.

Significance in Organic Synthesis and Materials Science Research

This compound is a versatile building block in organic synthesis. cymitquimica.com Its functional groups allow for a variety of chemical transformations, making it a valuable precursor for the synthesis of more complex molecules. A significant application is its use as a precursor to adipic acid, a key monomer in the production of nylon. The reduction of the carbon-carbon double bond in this compound yields adipic acid.

In materials science, this compound and its isomers are being investigated as monomers for the synthesis of novel polymers. google.com The presence of the double bond can be exploited to create cross-linked polymers or to introduce specific functionalities into the polymer backbone. For example, (E)-hex-3-enedioic acid has been used in the enzymatic synthesis of polyesters. rsc.org The unique properties of these polymers make them potentially suitable for a range of applications, including adhesives and coatings. google.com

Chemical Compound Information

(Data sourced from PubChem CID 10877230)

Structure

3D Structure

Properties

IUPAC Name |

(E)-hex-2-enedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O4/c7-5(8)3-1-2-4-6(9)10/h1,3H,2,4H2,(H,7,8)(H,9,10)/b3-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSBSUGYTMJWPAX-HNQUOIGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)O)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801333155 | |

| Record name | (E)-hex-2-enedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801333155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | trans-2-Hexenedioic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013311 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

4440-68-0 | |

| Record name | (E)-hex-2-enedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801333155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Strategic Pathways for Hex 2 Enedioic Acid

Chemo-selective Synthesis Routes to Hex-2-enedioic Acid

The synthesis of this compound can be achieved through various chemical strategies, each offering distinct advantages in terms of selectivity, efficiency, and substrate scope. These methods range from classical multi-step reaction sequences to modern catalytic transformations like olefin metathesis and sigmatropic rearrangements.

Multi-step synthesis provides a foundational approach to producing this compound, often starting from readily available precursors. These sequences are crucial for establishing reaction pathways and understanding the influence of reaction conditions on product formation.

One established pathway involves the sequential oxidation of 1,4-cyclohexadiene. researchgate.netresearchgate.netacs.orgresearchgate.net This method first employs selective mono-epoxidation of the diene, followed by oxidative cleavage of the resulting epoxide. The intermediate dialdehyde (B1249045) is then subjected to further oxidation, commonly using Jones reagent, to yield the final diacid product. researchgate.netresearchgate.netacs.orgresearchgate.net This route is particularly effective for producing the (Z)-isomer, or (Z)-hex-3-enedioic acid, which is a key intermediate for certain peptidomimetics. researchgate.netresearchgate.netacs.orgresearchgate.net

Another significant pathway begins with lysine (B10760008). In engineered microbial systems, lysine can be converted to 2-aminoadipic acid. mdpi.comresearchgate.net Subsequent removal of the α-amino group leads to the formation of this compound, which can then be hydrogenated to produce adipic acid. mdpi.comresearchgate.net While primarily a biosynthetic route, the chemical principles and enzymatic steps involved offer insights for chemo-catalytic process design. mdpi.comresearchgate.net

Additionally, the oxidation of specific diols or dienes using palladium-based catalysts represents a viable route, where the choice of catalyst and reaction conditions can heavily influence the isomeric outcome.

Table 1: Comparison of Selected Multi-Step Synthesis Pathways for Hex-enedioic Acid Isomers

| Starting Material | Key Steps | Primary Product Isomer | Key Reagents/Conditions | Reference |

|---|---|---|---|---|

| 1,4-Cyclohexadiene | 1. Mono-epoxidation 2. Periodate oxidation to dialdehyde 3. Jones oxidation | (Z)-Hex-3-enedioic acid | m-CPBA, NaIO₄, CrO₃/H₂SO₄ | researchgate.netresearchgate.netacs.orgresearchgate.net |

| Lysine | 1. Deamination and oxidation 2. α-amino group removal | (E)-Hex-2-enedioic acid | Enzymatic (e.g., in engineered C. glutamicum) | mdpi.comresearchgate.net |

| Diols/Dienes | Catalytic oxidation | (E)- or (Z)-isomer dependent | Palladium-based catalysts, specific solvents and pH |

Olefin metathesis has emerged as a powerful tool for carbon-carbon double bond formation, offering high efficiency and functional group tolerance. ias.ac.in This strategy can be applied to the synthesis of this compound through the cross-metathesis of simpler, unsaturated precursors. For example, the reaction of acrylic acid with 4-pentenoic acid in the presence of a suitable metathesis catalyst can form this compound.

A related approach involves the cross-metathesis of oleic acid with hex-3-enedioic acid, which produces unsaturated dicarboxylic acids of varying chain lengths. ias.ac.in Furthermore, the homo-metathesis of methyl vinyl glycolate (B3277807), catalyzed by Grubbs-type catalysts, yields dimethyl (E)-2,5-dihydroxyhex-3-enedioate, a derivative that highlights the utility of metathesis for constructing C6 dicarboxylic acid backbones. semanticscholar.org The mechanism of olefin metathesis typically involves the [2+2] cycloaddition of an alkene to a metal alkylidene, forming a metallacyclobutane intermediate that rearranges to yield new alkene products. ias.ac.in

Table 2: Olefin Metathesis Approaches to this compound and Derivatives

| Reactants | Catalyst Type | Product | Reference |

|---|---|---|---|

| Acrylic acid + 4-Pentenoic acid | Ruthenium-based (e.g., Grubbs catalyst) | This compound | |

| Methyl vinyl glycolate (self-metathesis) | Hoveyda-Grubbs 2nd generation catalyst | Dimethyl (E)-2,5-dihydroxyhex-3-enedioate | semanticscholar.org |

| Oleic acid + Hex-3-enedioic acid | Isomerizing metathesis catalyst systems | Unsaturated dicarboxylic acids | ias.ac.inruhr-uni-bochum.de |

Control over the position (regioselectivity) and geometry (stereoselectivity) of the double bond is critical in synthesizing a specific isomer of this compound. Different synthetic methods offer varying degrees of control.

For instance, in oxidation reactions, the choice of catalyst and conditions is paramount. The use of palladium-based catalysts under acidic conditions has been shown to favor the formation of the (E)-isomer (trans). In contrast, certain enzymatic methods may preferentially yield the (Z)-form (cis).

Sigmatropic rearrangements, particularly the Claisen rearrangement and its variants, are renowned for their high stereocontrol. The Ireland-Claisen rearrangement, for example, allows for the selective formation of either the (E)- or (Z)-enolate by choosing the appropriate solvent system (e.g., THF for (Z)-enolates, or THF/HMPA for (E)-enolates), which then translates into predictable stereochemistry in the final γ,δ-unsaturated carboxylic acid product. nrochemistry.comlibretexts.org

The Claisen rearrangement, a mdpi.commdpi.com-sigmatropic rearrangement, is a powerful C-C bond-forming reaction. byjus.comwikipedia.org Variations of this reaction provide effective pathways to γ,δ-unsaturated carboxylic acids and esters, making them highly suitable for the synthesis of this compound and its derivatives. byjus.comwikipedia.org

The Johnson-Claisen rearrangement involves the reaction of an allylic alcohol with an orthoester, typically in the presence of a weak acid catalyst like propionic acid, to produce a γ,δ-unsaturated ester. libretexts.orgwikipedia.org This reaction often requires elevated temperatures. libretexts.orgwikipedia.org

A direct application for synthesizing a precursor to this compound involves the reaction of methyl vinyl glycolate (MVG), an allylic alcohol, with an orthoacetate. semanticscholar.org When MVG is reacted with trimethyl orthoacetate, it yields dimethyl (E)-hex-2-enedioate in 72% yield. semanticscholar.org Using triethyl orthoacetate results in the formation of 6-ethyl 1-methyl (E)-hex-2-enedioate with a 74% isolated yield. semanticscholar.org

The Ireland-Claisen rearrangement converts an allylic ester into a γ,δ-unsaturated carboxylic acid under mild conditions. jk-sci.comorganic-chemistry.org The reaction proceeds by first treating the ester with a strong base (like lithium diisopropylamide, LDA) to form an enolate, which is then trapped with a silyl (B83357) halide (e.g., TMSCl) to generate a silyl ketene (B1206846) acetal. nrochemistry.comjk-sci.com This intermediate undergoes a mdpi.commdpi.com-sigmatropic rearrangement, and subsequent hydrolysis of the silyl ester yields the final carboxylic acid product. organic-chemistry.org

This method has been successfully applied to synthesize dimethyl (E)-hex-2-enedioate. semanticscholar.org The synthesis begins with the acetylation of methyl vinyl glycolate (MVG) using acetyl chloride. semanticscholar.org The resulting acetate (B1210297) ester is then subjected to Ireland-Claisen rearrangement conditions to afford the target diester. semanticscholar.org This protocol demonstrates the utility of the rearrangement for creating the this compound scaffold with defined stereochemistry. semanticscholar.org

Johnson–Claisen Rearrangement Protocols

Catalytic Amination Pathways for Functionalized Derivatives

The introduction of amino groups to produce functionalized derivatives of this compound, such as 5-aminothis compound, can be achieved through chemical catalytic methods. These strategies often utilize this compound or its esters as a precursor. A common approach involves nucleophilic amination. To prevent unwanted side reactions, the carboxylic acid groups are typically protected first, for instance, by converting them to tert-Butyl dimethylsilyl (TBDMS) esters. Following protection, the amination is carried out by reacting the precursor with ammonia (B1221849) or ammonium (B1175870) chloride in the presence of a catalyst, such as Palladium on carbon (Pd/C). This reaction is generally performed at elevated temperatures, typically between 80–100°C. The optimization of reaction parameters like pH, temperature, and solvent polarity is crucial for maximizing yield and purity, as acidic conditions, while potentially stabilizing the amino group, can also risk side reactions like decarboxylation.

Biocatalytic and Biotechnological Production of this compound

Biocatalytic and biotechnological approaches offer a promising alternative to traditional chemical synthesis, leveraging renewable feedstocks for the production of this compound. These methods are centered on the use of microorganisms that are either naturally capable or genetically engineered to synthesize the target compound. epo.org

The production of this compound has been successfully demonstrated using various microbial fermentation systems. epo.orggoogle.com Engineered strains of microorganisms, including Escherichia coli and Corynebacterium glutamicum, have been developed to produce this compound as an intermediate in pathways designed for adipic acid biosynthesis. researchgate.net Additionally, certain microorganisms, such as those belonging to the genus Serratia, have been shown to produce (E)-hex-2-enedioic acid, also known as α-hydromuconic acid. epo.orggoogle.com

These microbial systems are capable of metabolizing a range of carbon sources. google.com Common feedstocks include glucose, glycerol, succinic acid, and 2-oxoglutaric acid. google.com The fermentation process involves culturing the selected microorganism in a medium containing these carbon sources under controlled conditions to facilitate the metabolic conversion into this compound. google.com

Table 1: Microbial Systems for this compound Biosynthesis

| Microorganism | Production Context | Common Carbon Sources | Reference |

|---|---|---|---|

| Escherichia coli | Engineered for adipic acid production | Glucose | |

| Corynebacterium glutamicum | Engineered for adipic acid production | Glucose |

The biosynthesis of this compound within microbial hosts is governed by specific enzymatic reactions that form key parts of engineered metabolic pathways.

A key enzymatic step in some biosynthetic routes to this compound is a dehydration reaction. epo.orggoogle.com Specifically, the enzyme 3-hydroxyadipate dehydratase catalyzes the dehydration of 3-hydroxyadipic acid to form this compound. epo.orggoogle.com This reaction is an integral part of an engineered pathway that starts from succinyl-CoA and acetyl-CoA to produce adipic acid, with this compound being a crucial intermediate. epo.org The introduction of a gene encoding for a 2,3-dehydroadipyl-CoA hydratase into C. glutamicum has also been shown to lead to the biosynthesis and excretion of trans-2-hexenedioic acid. researchgate.net

In alternative biosynthetic pathways starting from lysine, aminomutases play a critical role. plos.org One proposed route involves the conversion of lysine into β-lysine, a reaction facilitated by the enzyme lysine 2,3-aminomutase. plos.orgresearchgate.net This rearrangement is a key step in pathways designed to produce adipic acid from lysine. plos.org The resulting β-lysine can then be acted upon by other enzymes. plos.orgresearchgate.net While not directly producing this compound, this aminomutase-facilitated rearrangement is crucial for producing precursors like 6-aminohex-2-enoic acid, highlighting the modular nature of these biosynthetic strategies. plos.org The enzymatic synthesis using lysine 2,3-aminomutase typically operates under mild conditions (pH 7.0–8.5, 25–37°C) and requires cofactors like pyridoxal (B1214274) phosphate (B84403) (PLP).

To improve the efficiency and titers of microbial production, various genetic engineering strategies are employed. nih.gov These techniques aim to optimize the metabolic flux towards the desired product by manipulating the host organism's genetic makeup. nih.govmdpi.com

Key strategies include the introduction of exogenous genes to construct novel biosynthetic pathways and the overexpression of genes encoding rate-limiting enzymes. nih.gov For instance, to produce this compound and its downstream product, adipic acid, a synthetic pathway was engineered in E. coli. acs.org This involved introducing genes for enzymes like 3-hydroxyadipyl-CoA dehydrogenase and dehydratase. epo.orgacs.org

Research has demonstrated the tangible impact of these modifications. In engineered E. coli strains designed for adipic acid production, the accumulation of the intermediate this compound was monitored. The results show how different genetic constructs affect the final titers of pathway intermediates, underscoring the importance of fine-tuning gene expression and pathway balance. acs.org

Table 2: Impact of Genetic Modifications on this compound Production in Engineered E. coli

| Strain ID | Key Genetic Modification | This compound Titer (mg/L) | 3-hydroxyadipic acid Titer (mg/L) | Reference |

|---|---|---|---|---|

| AA3 | Plasmid with paaH from R. eutropha | 1.8 | 1.6 | acs.org |

| AA4 | Plasmid with paaH from P. putida | 1.1 | 0.8 | acs.org |

| AA5 | Plasmid with paaH from E. coli | 0.9 | 0.5 | acs.org |

Data derived from a study on adipic acid synthesis, where this compound is a measured intermediate. acs.org

Role of Dehydratases in Metabolic Pathways

Optimization of Bioreaction Conditions and Substrate Utilization

The efficient biosynthesis of this compound is contingent upon the meticulous optimization of bioreaction parameters and the effective utilization of substrates. Research has primarily focused on leveraging engineered microbial hosts, such as Escherichia coli and Corynebacterium glutamicum, to convert renewable feedstocks into this target C6 dicarboxylic acid. Optimization strategies encompass the fine-tuning of fermentation conditions, genetic manipulation of production strains, and enhancement of substrate conversion efficiency.

Optimization of Fermentation Conditions

Engineered E. coli strains are typically cultivated at temperatures between 30°C and 37°C. acs.org A common strategy involves an initial cell growth phase at 37°C, followed by a reduction in temperature to 30°C upon induction of the biosynthetic pathway genes. acs.org This temperature shift helps to improve protein folding and solubility, thereby enhancing the activity of pathway enzymes.

The pH of the culture medium is crucial for maintaining enzymatic function. The optimal pH for many enzymes involved in the biosynthesis, such as enoate reductases that act on related unsaturated compounds, is in the neutral range of 6.0 to 7.0. researchgate.net Fermentation processes are therefore typically buffered to maintain a pH around 7.0 to ensure a stable production environment. Adequate aeration and agitation, often at rates of 200-250 rpm, are necessary to support cell density and metabolic activity. acs.org

Recent advancements have also explored co-culture systems to boost production. A strategy pairing an adipic acid-producing E. coli strain with a desaturase-expressing strain in a co-culture fermentation led to a 52% improvement in the final product titer compared to monocultures.

Genetic and Pathway Optimization

Beyond environmental conditions, significant gains in this compound production have been achieved through metabolic engineering of the host organism. A primary strategy involves the overexpression of key enzymes to direct metabolic flux towards the desired product. For instance, enhancing the expression of fabA (β-hydroxyacyl-ACP dehydratase) has been shown to increase the availability of unsaturated intermediates.

Simultaneously, the elimination of competing metabolic pathways is critical to prevent the degradation of the target molecule or its precursors. A key optimization is the knockout of the fadE gene, which encodes an acyl-CoA dehydrogenase involved in β-oxidation. Deleting this gene prevents the premature degradation of hex-2-enedioyl-CoA, a central intermediate in the pathway. The accumulation of this compound has been observed in engineered strains, highlighting its role as a key intermediate where flux can be measured and optimized. acs.org

The table below summarizes the impact of specific genetic modifications and culture strategies on the production of this compound from glucose using engineered E. coli.

| Strain/Condition | Key Genetic Modification(s) | This compound Titer (mg/L) | Yield (mol%) | Reference |

|---|---|---|---|---|

| Wild-type E. coli | None | 0 | 0 | |

| Engineered Monoculture | Overexpression of fabA, Knockout of fadE | 214.93 | 12.7 | |

| Engineered Co-culture System | Co-culture of an adipic acid producer and a desaturase-expressing strain | 327.45 | 19.8 |

Substrate Utilization

Glucose stands out as the primary renewable feedstock for the de novo biosynthesis of this compound. acs.org Its abundance and the well-understood metabolic pathways for its conversion in microbes like E. coli make it an economically viable substrate. Studies have demonstrated the direct conversion of glucose to this compound, achieving titers as high as 327.45 mg/L.

Other potential substrates include different unsaturated C6 dicarboxylic acids like muconic acid, which can be hydrogenated to adipic acid via a pathway that may involve this compound as an intermediate. nih.gov The ability of certain enzymes, such as enoate reductases, to act on various unsaturated dicarboxylic acids opens up possibilities for using diverse bio-based precursors. nih.gov For example, whole-cell biotransformations have shown that E. coli expressing enoate reductases can completely convert 20 mM of 2-hexenedioic acid into adipic acid within three hours, demonstrating the high efficiency of enzymatic reduction when this compound is used as a direct substrate. nih.gov

The table below details the utilization of different substrates and the corresponding production parameters in biocatalytic processes related to this compound.

| Substrate | Microorganism/Enzyme System | Process | Key Parameters | Product/Outcome | Reference |

|---|---|---|---|---|---|

| Glucose | Engineered E. coli (Co-culture) | De Novo Biosynthesis | 30°C, pH ~7.0 | 327.45 mg/L this compound | |

| Caffeic Acid | Engineered E. coli DD-2 with Enoate Reductases | Biotransformation/Hydrogenation | 5 mM Substrate, 37°C, 48 hours | Hydrogenation to related products | |

| trans,trans-Muconic Acid | E. coli expressing Enoate Reductase (ER-BC) | Whole-cell Biotransformation | 0.7 mM Substrate, 24 hours | 99% yield of Adipic Acid (via this compound intermediate) | nih.gov |

| This compound | E. coli expressing Enoate Reductase (ER-BC/ER-CA) | Whole-cell Biotransformation | 20 mM Substrate, 3 hours | Complete conversion to Adipic Acid | nih.gov |

Chemical Reactivity and Mechanistic Investigations of Hex 2 Enedioic Acid

Reactions at the Carboxylic Acid Functionalities

The two carboxylic acid groups in hex-2-enedioic acid are key to its role as a monomer and a precursor in organic synthesis. These groups undergo typical reactions such as esterification, amidation, and conversion to more reactive derivatives like anhydrides and acid chlorides.

Esterification and Transesterification Processes

This compound can be converted to its corresponding esters through reactions with alcohols. libretexts.org These esterification reactions are typically catalyzed by an acid, such as concentrated sulfuric acid or dry hydrogen chloride gas. libretexts.org For instance, the reaction with methanol (B129727) in the presence of an acid catalyst yields dimethyl hex-2-enedioate. rsc.org The process of heating a carboxylic acid with an alcohol is reversible, and to achieve high yields of the ester, the equilibrium is often shifted by removing the ester as it forms, especially if it has the lowest boiling point in the mixture. libretexts.org

Transesterification, the conversion of one ester to another by reaction with an alcohol, is also a relevant process. researchgate.netresearchgate.net While direct research on the transesterification of this compound esters is not extensively detailed in the provided results, the general principles apply. This process is often catalyzed by either an acid or a base. researchgate.net In a broader context, transesterification is a key reaction in the production of biodiesel from vegetable oils. mdpi.com

A specific example of a related reaction involves the Johnson-Claisen rearrangement, where a reaction with an orthoacetate can lead to the formation of a diester of this compound. rsc.org For example, the reaction of methyl vinyl glycolate (B3277807) with triethyl orthoacetate yields 6-ethyl 1-methyl (E)-hex-2-enedioate. rsc.org

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Yield |

| This compound | Methanol | Acid catalyst | Dimethyl hex-2-enedioate | Not specified |

| Methyl vinyl glycolate | Triethyl orthoacetate | Heat | 6-ethyl 1-methyl (E)-hex-2-enedioate | 74% rsc.org |

| Methyl vinyl glycolate | Trimethyl orthoacetate | Heat | Dimethyl (E)-hex-2-enedioate | 72% rsc.org |

Amidation Reactions and Polyamide Precursor Formation

The carboxylic acid groups of this compound can react with ammonia (B1221849) or amines to form amides. libretexts.org This reaction is fundamental to the synthesis of polyamides. This compound is considered a precursor for valuable chemicals, including those used in nylon production. The reaction with diamines would lead to the formation of polyamides, although specific examples directly using this compound are not detailed in the search results. However, the general principle of polyamide formation from dicarboxylic acids and diamines is well-established. For instance, furan-2,5-dicarboxylic acid, another dicarboxylic acid, is used with diamines to produce furanic-aliphatic polyamides. researchgate.net

The reactivity of carboxylic acid derivatives, such as acid chlorides, with amines is a common method for amide synthesis. libretexts.org This suggests that converting this compound to its diacyl chloride would provide a more reactive intermediate for polyamide synthesis.

A related reaction is the amination of this compound precursors to introduce an amino group, creating amino acids that can also be polymer precursors. For example, 5-aminothis compound can be synthesized from a this compound precursor via nucleophilic amination with ammonia in the presence of a palladium catalyst.

Anhydride (B1165640) Formation and Reactivity

Acid anhydrides can be formed by the dehydration of two carboxylic acid molecules. collegedunia.com For dicarboxylic acids like this compound, intramolecular anhydride formation can occur if a stable ring structure (typically 5- or 6-membered) can be formed. salempress.com However, the formation of a cyclic anhydride from this compound would result in a seven-membered ring, which is generally less favored. Linear carboxylic acids are seldom converted to their anhydrides directly by heating. salempress.com A more common laboratory synthesis involves the reaction of an acid chloride with a carboxylic acid or a carboxylate salt. libretexts.orgcrunchchemistry.co.uk

Acid anhydrides are reactive compounds used in the formation of esters and amides. salempress.comlibretexts.org They react with alcohols and amines in a similar manner to acid chlorides, though the reactions are typically slower. libretexts.orglibretexts.org The reactivity of anhydrides stems from the good leaving group ability of the carboxylate anion. crunchchemistry.co.uk

| Reactant 1 | Reactant 2 | Product |

| Acid Chloride | Carboxylic Acid | Acid Anhydride libretexts.org |

| Acid Anhydride | Alcohol | Ester libretexts.org |

| Acid Anhydride | Amine | Amide libretexts.org |

Acid Chloride and Other Acyl Derivative Synthesis and Reactivity

The carboxylic acid groups of this compound can be converted into more reactive acyl derivatives, most notably acid chlorides. This transformation is typically achieved by reacting the carboxylic acid with reagents such as thionyl chloride (SOCl₂), phosphorus(V) chloride (PCl₅), or phosphorus(III) chloride (PCl₃). libretexts.orgchemguide.co.uk The reaction with thionyl chloride is often preferred as the byproducts, sulfur dioxide and hydrogen chloride, are gases and easily removed. chemguide.co.uk

These acid chlorides are highly reactive intermediates in organic synthesis. crunchchemistry.co.uk Their increased reactivity compared to the parent carboxylic acid is due to the chloride ion being an excellent leaving group. libretexts.org They readily react with a variety of nucleophiles to form other carboxylic acid derivatives. libretexts.org For example, they react with:

Water (hydrolysis) to reform the carboxylic acid. libretexts.orgcrunchchemistry.co.uk

Alcohols to form esters. libretexts.org

Ammonia, primary amines, and secondary amines to form amides. libretexts.org

Carboxylic acids or carboxylates to form acid anhydrides. libretexts.org

| Reagent | Product of Reaction with Carboxylic Acid |

| Thionyl chloride (SOCl₂) | Acid chloride chemguide.co.uk |

| Phosphorus(V) chloride (PCl₅) | Acid chloride chemguide.co.uk |

| Phosphorus(III) chloride (PCl₃) | Acid chloride chemguide.co.uk |

Transformations Involving the Carbon-Carbon Double Bond

The presence of the α,β-unsaturated system in this compound allows for reactions at the carbon-carbon double bond, most notably electrophilic additions.

Electrophilic Addition Reactions

Electrophilic addition is a characteristic reaction of alkenes, where an electrophile adds across the double bond. numberanalytics.com The general mechanism involves the initial attack of the electrophile on the electron-rich double bond, leading to the formation of a carbocation intermediate, which is then attacked by a nucleophile. numberanalytics.comsavemyexams.com

For this compound, the electron-withdrawing nature of the two carboxylic acid groups deactivates the double bond towards electrophilic attack compared to a simple alkene. However, reactions such as halogenation (addition of Br₂ or Cl₂) and hydrohalogenation (addition of HBr or HCl) are still possible.

In the case of an unsymmetrical reagent like HBr, the regioselectivity of the addition is governed by the stability of the resulting carbocation intermediate (Markovnikov's rule). quora.com The electrophile (H⁺) will add to the carbon atom of the double bond that results in the more stable carbocation. The electron-withdrawing carboxylic acid groups will influence this stability.

It is important to note that under certain conditions, such as in the presence of peroxides for HBr addition, a radical mechanism can occur, leading to anti-Markovnikov addition. quora.com

| Reaction Type | Reagent | General Product |

| Halogenation | X₂ (e.g., Br₂, Cl₂) | Dihalo-hexanedioic acid |

| Hydrohalogenation | HX (e.g., HBr, HCl) | Monohalo-hexanedioic acid |

| Hydration | H₂O, H⁺ catalyst | Hydroxy-hexanedioic acid |

Catalytic Hydrogenation and Reduction Pathways

The reduction of this compound, particularly through catalytic hydrogenation, is a significant transformation, primarily yielding adipic acid, a key precursor for nylon production. This process involves the saturation of the carbon-carbon double bond in the this compound molecule.

Enzymatic Hydrogenation:

Recent research has focused on biocatalytic approaches using enoate reductases (ERs) for the hydrogenation of this compound. rsc.org These enzymes have demonstrated the ability to hydrogenate both 2-hexenedioic acid and muconic acid to adipic acid with high conversion rates and yields, both in vivo and in vitro. rsc.orgresearchgate.net Several ERs, when expressed in E. coli, have shown complete conversion of 20 mM 2-hexenedioic acid to adipic acid within a few hours. researchgate.net This enzymatic pathway is considered an environmentally benign alternative to traditional chemical hydrogenation. rsc.orgresearchgate.net The mechanism involves the reduction of the α,β-unsaturated bond, a reaction for which identifying efficient enzymes has been a focus of study. researchgate.net

Chemical Hydrogenation:

Chemical methods for the reduction of this compound and its derivatives have also been explored. For instance, the diethyl ester of this compound can be reduced to diethyl adipate (B1204190) using hydrogen gas at pressures up to 300 psi and temperatures above 20°C. google.com This reaction is typically carried out in an alcohol solvent, such as ethanol, with a palladium-on-carbon (Pd/C) catalyst. google.com

The following table summarizes different catalytic systems used for the hydrogenation of this compound and its derivatives:

| Catalyst System | Substrate | Product | Key Observations | Reference |

| Enoate Reductases (ERs) in E. coli | 2-Hexenedioic acid | Adipic acid | High conversion rates and yields, environmentally friendly. | rsc.orgresearchgate.net |

| Pd/C, H₂ | This compound diethyl ester | Diethyl adipate | Reaction occurs at elevated temperature and pressure. | google.com |

Oxidative Transformations and Degradation Pathways

While specific studies on the oxidative transformations of this compound are limited, as a dicarboxylic acid, it can undergo oxidation reactions. The presence of a carbon-carbon double bond also makes it susceptible to oxidative cleavage.

In the context of biodegradation, (Z)-hex-2-enedioic acid has been identified as a product in the degradation pathway of decabromodiphenyl ether (BDE-209) by bacterial communities. mdpi.com This suggests that under certain biological conditions, larger molecules can be broken down to form this compound, which can then be further metabolized. mdpi.com The formation of various dicarboxylic acids, including this compound, can occur through the ozonolysis of aromatic compounds like catechol. researchgate.net

In some metabolic pathways, this compound can be an intermediate. For example, in engineered microbes, the accumulation of this compound can indicate a rate-limiting step in a synthetic pathway, such as the production of adipic acid. acs.org Knocking out certain genes, like fadE, can prevent the premature degradation of related intermediates like hex-2-enedioyl-CoA.

Cycloaddition Reactions and Heterocycle Formation

The carbon-carbon double bond in this compound makes it a potential substrate for cycloaddition reactions, a class of pericyclic reactions that form cyclic products. libretexts.orglibretexts.org The Diels-Alder reaction, a [4+2] cycloaddition, is a prominent example, though specific examples involving this compound as the dienophile are not extensively detailed in the provided search results. libretexts.orglibretexts.org

The formation of heterocyclic compounds from this compound can be envisaged through various synthetic routes. For instance, intramolecular reactions involving the carboxylic acid groups and the double bond could potentially lead to lactone formation under specific conditions. One study noted that the use of (E)-hex-2-enedioic acid as a substrate in a palladium-catalyzed lactonization reaction yielded significantly less of the γ-lactone product compared to adipic acid, suggesting that the reaction likely proceeds through a different mechanism than direct cyclization onto the double bond. nih.gov

The principles of heterocycle formation from related dicarboxylic acids or molecules with similar functionalities suggest that this compound could serve as a precursor for various heterocyclic systems. clockss.orgbeilstein-journals.org For example, reactions involving nucleophiles could potentially lead to the formation of five or six-membered rings incorporating heteroatoms like nitrogen or oxygen. clockss.org

Stereoselective and Regioselective Chemical Transformations

Stereoselective Reactions:

Stereoselective synthesis aims to control the formation of stereoisomers. In the context of this compound, this is particularly relevant to reactions involving the double bond. For example, the hydrogenation of this compound can lead to different stereoisomers depending on the catalyst and reaction conditions.

-Sigmatropic rearrangements, such as the Johnson-Claisen rearrangement, of precursors can lead to the formation of diesters of this compound with specific stereochemistry. rsc.org For example, the reaction of methyl vinyl glycolate with triethyl orthoacetate yields 6-ethyl 1-methyl (E)-hex-2-enedioate. rsc.org Similarly, the Ireland-Claisen rearrangement can also produce derivatives of this compound. rsc.org

The Prins cyclization is another powerful method for stereoselective synthesis, often used to create tetrahydropyran (B127337) rings, though direct applications with this compound are not explicitly detailed. beilstein-journals.org

Regioselective Reactions:

Regioselectivity refers to the preference for a reaction to occur at one position over another. durgapurgovtcollege.ac.inddugu.ac.inchemistrysteps.com For this compound, with its multiple reactive sites (two carboxylic acid groups and a double bond), regioselectivity is a key consideration in its chemical transformations.

For instance, in the catalytic amination of this compound precursors to produce 5-aminothis compound, there is competing amination at the C3 position, leading to a mixture of regioisomers. The typical selectivity is reported to be 65:35 for C5 versus C3 amination.

The following table highlights examples of stereoselective and regioselective reactions involving or leading to this compound derivatives.

| Reaction Type | Reactants | Product | Key Aspect | Reference |

| Johnson-Claisen Rearrangement | Methyl vinyl glycolate, Triethyl orthoacetate | 6-Ethyl 1-methyl (E)-hex-2-enedioate | Stereoselective formation of the (E)-isomer. | rsc.org |

| Catalytic Amination | This compound precursor | 5-Aminothis compound | Regioselective, with a preference for amination at the C5 position. |

Detailed Mechanistic Studies of Key Reactions and Intermediates

Understanding the reaction mechanisms and identifying key intermediates is crucial for optimizing the synthesis and application of this compound.

Hydrogenation Mechanism:

In catalytic hydrogenation, the alkene (this compound) and hydrogen gas adsorb onto the surface of a metal catalyst. libretexts.org The catalyst facilitates the breaking of the H-H bond and the addition of hydrogen atoms across the double bond of the alkene. libretexts.org In enzymatic hydrogenation using enoate reductases, the reaction involves the reduction of the α,β-unsaturated bond, often utilizing a cofactor like NAD(P)H. researchgate.netresearchgate.net Molecular docking studies have been used to investigate the fit of substrates like trans-2-hexenedioic acid into the active sites of enzymes like Old Yellow Enzyme 1 and N-ethylmaleimide reductase, predicting potential hydrogen bonding interactions with catalytic residues. researchgate.net

Lactonization Mechanism:

Mechanistic studies on the palladium-catalyzed lactonization of dicarboxylic acids like adipic acid have provided insights that are relevant to this compound. nih.gov It was proposed that the formation of a γ-lactone from adipic acid does not proceed through an α,β-unsaturated intermediate like this compound, as the latter gave poor yields of the lactone. nih.gov This suggests a mechanism involving β-C-H activation by one carboxyl group followed by γ-lactonization by the other. nih.gov

Electrochemical Carboxylation:

The electrochemical dicarboxylation of dienes to form derivatives of this compound has been studied. jchemlett.com One proposed mechanism involves the reduction of CO₂ to a reactive CO₂•⁻ radical anion, which then adds to the double bond of the diene. A subsequent reductive carboxylation and hydrolysis yields the dicarboxylic acid. An alternative pathway suggests the initial reduction of the diene itself, followed by carboxylation. jchemlett.com

Synthesis and Characterization of Hex 2 Enedioic Acid Derivatives and Analogues

Functionalized Hex-2-enedioic Acids

The introduction of different functional groups onto the hex-2-enedioic acid backbone leads to a diverse range of molecules with unique chemical properties. This section details the synthesis and characteristics of halogenated, oxo-substituted, and amino-substituted derivatives.

Halogenated Derivatives (e.g., 2-chloro-4-oxothis compound)

Halogenated derivatives of this compound are of interest for their potential applications in organic synthesis and as precursors to more complex molecules. A notable example is (E)-2-chloro-4-oxothis compound. ontosight.ai

Synthesis and Structure: The synthesis of 2-chloro-4-oxothis compound typically involves multi-step chemical reactions starting from simpler organic precursors. ontosight.ai The structure features a six-carbon chain with a double bond in the (E) configuration between the second and third carbons. A chlorine atom is attached to the second carbon, a keto group is at the fourth position, and two carboxylic acid groups are at the termini. ontosight.ai

While specific synthetic details for 2-chloro-4-oxothis compound are not extensively documented in readily available literature, general methods for the halogenation of α,β-unsaturated acids can be inferred. These methods may involve the addition of halogens or hydrogen halides to the double bond, followed by elimination or oxidation reactions to introduce the desired functionalities. Another potential route is the use of α-halo-α,β-unsaturated esters as starting materials in multi-step synthetic sequences. lookchem.com

Table 1: Properties of 2-chloro-4-oxothis compound and a related compound

| Compound Name | Molecular Formula | Key Structural Features |

| (E)-2-chloro-4-oxothis compound | C6H5ClO5 | Six-carbon chain, (E)-double bond at C2-C3, chlorine at C2, keto group at C4, two carboxylic acid groups. ontosight.ai |

| (E)-2,5-dichloro-4-oxothis compound | C6H4Cl2O5 | Similar to the above, with an additional chlorine atom at the C5 position. nih.gov |

Oxo-Substituted Derivatives (e.g., 4-methyl-5-oxothis compound)

Oxo-substituted derivatives, such as 4-methyl-5-oxothis compound, introduce additional carbonyl functionality, which can serve as a handle for further chemical transformations.

Synthesis and Structure: Information regarding the specific synthesis of 4-methyl-5-oxothis compound is limited. However, related compounds like 4-oxothis compound (maleylacetic acid) are known to be produced through biochemical pathways, for instance, in the biodegradation of catechin. wikipedia.orgnih.gov The synthesis of such compounds can also be approached through the oxidation of appropriate precursors.

Another related compound, (Z)-3-methylthis compound, has been synthesized from piperonal, where a key step involved the ozonation of an aromatic ring. molaid.com This suggests that oxidative cleavage of cyclic precursors can be a viable strategy for obtaining substituted hexenedioic acids.

Table 2: Examples of Oxo-Substituted this compound Derivatives

| Compound Name | Molecular Formula | Common Name/Synonym |

| 4-Oxothis compound | C6H6O5 | Maleylacetic acid wikipedia.orgnih.gov |

| 4-Methyl-5-oxothis compound | C7H8O5 | - |

| (2E)-2-chloro-5-methyl-4-oxothis compound | C7H7ClO5 | 2-Chloro-5-methylmaleylacetate |

Amino-Substituted Derivatives (e.g., 5-aminothis compound)

Amino-substituted derivatives of this compound are of significant interest due to their structural analogy to excitatory amino acid neurotransmitters. researchgate.net

Synthesis and Characterization: 5-Aminothis compound can be synthesized through both chemical and enzymatic routes.

Chemical Synthesis: A common chemical method involves the catalytic amination of this compound precursors. This process often requires the protection of the carboxylic acid groups, for example, as tert-butyldimethylsilyl (TBDMS) esters, to prevent side reactions. The amino group is then introduced at the fifth carbon via nucleophilic amination using ammonia (B1221849) or ammonium (B1175870) chloride in the presence of a palladium on carbon (Pd/C) catalyst at elevated temperatures (80–100°C). A key challenge in this synthesis is regioselectivity, as amination can also occur at the third carbon.

Enzymatic Synthesis: An alternative route utilizes lysine (B10760008) as a starting material. The enzyme lysine 2,3-aminomutase, with pyridoxal (B1214274) phosphate (B84403) (PLP) as a cofactor, facilitates the rearrangement of lysine to form 5-aminothis compound under mild conditions (pH 7.0–8.5, 25–37°C).

The purity and structure of the synthesized compound are typically confirmed using techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Esters of this compound (e.g., glycol esters)

Esterification of the carboxylic acid groups of this compound leads to the formation of esters, which can have applications in polymer chemistry and as synthetic intermediates. Glycol esters, formed by reaction with diols like ethylene (B1197577) glycol, are particularly noteworthy.

Synthesis of Esters: The esterification of hexanedioic acid with 1,2-ethanediol (B42446) (ethylene glycol) is a well-established process that can be catalyzed by acids or enzymes, such as immobilized lipase (B570770). evitachem.com This reaction can be extended to this compound to produce the corresponding unsaturated glycol esters.

A specific example of an ester synthesis is the reaction of methyl vinyl glycolate (B3277807) (MVG) with triethyl orthoacetate in the presence of acetic acid. This process yields 6-ethyl 1-methyl (E)-hex-2-enedioate through a ontosight.aiontosight.ai-sigmatropic rearrangement. rsc.org

Oligomeric and Polymeric Derivatives as Research Tools

The difunctional nature of this compound and its derivatives makes them suitable monomers for the synthesis of oligomers and polymers. These materials are valuable research tools for investigating structure-property relationships and developing new materials.

Oligomeric Esters: Oligomeric esters can be formed from the reaction of dicarboxylic acids like this compound with diols. google.com These oligomers have higher molecular weights than their monomeric counterparts and can be designed to contain multiple functional moieties. google.com

Polymeric Derivatives: Polycondensation of unsaturated dicarboxylic acids, such as those derived from the metathesis of oleic acid, with diols using lipase catalysts can produce bio-based polyesters. researchgate.net Similarly, copolymers can be formed by reacting an olefin with a polymerizable carboxylic acid like this compound. google.com These polymers are being investigated for various applications, including as fuel and lubricant additives. google.com

Structural and Conformational Analysis of Derivatives

Understanding the three-dimensional structure and conformational preferences of this compound derivatives is crucial for predicting their reactivity and biological activity.

Computational and Experimental Analysis: Density Functional Theory (DFT) calculations, along with experimental techniques like X-ray diffraction, Fourier-transform infrared (FT-IR) spectroscopy, and NMR, are employed to study the conformation of these molecules. acs.org For instance, studies on δ-amino acid residues containing a β,γ-unsaturated bond have shown that the molecule can adopt specific folded conformations stabilized by intramolecular hydrogen bonds, such as β-turns. acs.org

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of hex-2-enedioic acid, offering insights into its proton and carbon framework.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra provide fundamental information about the chemical environment of each atom in the molecule.

In the ¹H NMR spectrum of (E)-hex-2-enedioic acid, the vinylic protons at the C2 and C3 positions are particularly diagnostic. The proton at C3 typically appears further downfield as a doublet of triplets due to coupling with the proton at C2 and the two protons at C4. The proton at C2 appears as a doublet. The protons of the two methylene (B1212753) groups (C4 and C5) exhibit complex splitting patterns due to their proximity to both the double bond and a carboxylic acid group.

The ¹³C NMR spectrum shows distinct signals for the two carboxylic acid carbons, the two sp² hybridized carbons of the double bond, and the two sp³ hybridized methylene carbons. The carboxylic acid carbons are the most deshielded, appearing at the downfield end of the spectrum (~170–175 ppm). The alkene carbons appear in the characteristic range for unsaturated systems (~125–130 ppm), while the aliphatic methylene carbons are found further upfield.

Table 1: Typical NMR Chemical Shifts (δ) for (E)-hex-2-enedioic acid and its esters Note: Data is derived from spectral information for this compound esters and may vary slightly for the free acid. rsc.orgrsc.org

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C1 (-COOH) | - | ~166-171 |

| C2 (=CH-) | ~5.8-5.9 (d) | ~123 |

| C3 (=CH-) | ~6.8-7.0 (dt) | ~144 |

| C4 (-CH₂-) | ~2.7-2.8 (m) | ~31 |

| C5 (-CH₂-) | ~3.4-3.6 (t) | ~50-52 |

| C6 (-COOH) | - | ~167-174 |

d = doublet, t = triplet, dt = doublet of triplets, m = multiplet

Two-dimensional (2D) NMR experiments are crucial for assembling the full molecular structure by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This proton-proton correlation experiment establishes the connectivity of adjacent protons. sdsu.edu For this compound, a COSY spectrum would show cross-peaks between the vinylic protons (H2/H3) and between the protons of the adjacent methylene groups (H3/H4 and H4/H5), confirming the C2-C3-C4-C5 sequence. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond C-H coupling). columbia.edu It allows for the unambiguous assignment of each proton signal to its corresponding carbon atom in the skeleton, for example, linking the ¹H signal at ~5.8 ppm to the ¹³C signal at ~123 ppm (C2). libretexts.org

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range correlations between protons and carbons over two to three bonds (and sometimes four in conjugated systems). columbia.edulibretexts.org This is vital for connecting the molecular fragments. Key HMBC correlations would include signals from the vinylic proton H2 to the carboxyl carbon C1 and the methylene carbon C4, and from the methylene protons at C5 to the carboxyl carbon C6, thus confirming the complete carbon backbone and the placement of the functional groups.

NMR spectroscopy is definitive in assigning the stereochemistry of the double bond in this compound. The magnitude of the coupling constant (J-value) between the two vinylic protons (H2 and H3) is diagnostic for the E/Z configuration. libretexts.org

For the (E)-isomer (trans), the vinylic protons are on opposite sides of the double bond, resulting in a large dihedral angle and a typical coupling constant in the range of 15-16 Hz. rsc.orgrsc.org Conversely, the (Z)-isomer (cis) would exhibit a much smaller coupling constant, typically around 10-12 Hz. The observation of a large J value in the ¹H NMR spectrum provides clear evidence for the (E)- or trans-configuration of the double bond. researchgate.net

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Full Structural Elucidation

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation patterns.

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of a molecule with high precision, which in turn allows for the calculation of its elemental formula. rsc.org For this compound, with the chemical formula C₆H₈O₄, the calculated monoisotopic mass is 144.04226 Da. nih.govlipidmaps.org Experimental determination of a mass very close to this value via techniques like ESI-QTOF (Electrospray Ionization Quadrupole Time-of-Flight) confirms the molecular formula.

Table 2: Mass Spectrometry Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₆H₈O₄ | nih.gov |

| Average Molecular Weight | 144.125 g/mol | |

| Monoisotopic Mass | 144.04225873 Da | nih.govnih.gov |

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (the precursor or parent ion) and its subsequent fragmentation to produce a spectrum of product or daughter ions. nih.gov The analysis of these fragmentation patterns provides valuable structural information. ebi.ac.uk

For dicarboxylic acids like this compound, characteristic fragmentation pathways in mass spectrometry often involve the loss of small, stable neutral molecules. libretexts.org Common fragmentation patterns include:

Loss of water (-18 Da): Resulting from the interaction of the two carboxylic acid groups.

Loss of a carboxyl radical (-45 Da): Cleavage of a C-C bond adjacent to a carbonyl group to lose a ·COOH radical. libretexts.org

Loss of carbon dioxide (-44 Da): A common fragmentation for carboxylic acids.

The specific fragmentation pathway can be analyzed using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) to help identify the compound in complex mixtures. ebi.ac.ukacs.org

Isotopic Labeling Studies using MS

Isotopic labeling is a powerful technique used in conjunction with mass spectrometry (MS) to trace the metabolic fate of molecules and understand metabolic pathways. nih.gov In this method, atoms within the molecule of interest are replaced with their heavy isotopes (e.g., ¹³C for ¹²C, ¹⁵N for ¹⁴N, or ²H for ¹H). nih.govwikipedia.org Since the chemical properties of the labeled molecule are nearly identical to the unlabeled version, it participates in biological and chemical reactions in the same manner. However, its increased mass allows it to be distinguished and tracked by a mass spectrometer. wikipedia.org

Tandem mass spectrometry (MS/MS) is particularly advantageous for these studies, providing high accuracy and precision in measuring stable-isotope labeling, which is crucial for applications like ¹³C-metabolic flux analysis. nih.gov For a compound like this compound, introducing stable isotopes such as ¹³C can help in elucidating its role in various biochemical pathways. For example, by feeding cells or organisms a ¹³C-labeled version of this compound, researchers can track the incorporation of the ¹³C atoms into downstream metabolites. This allows for the mapping of metabolic fluxes and the discovery of new pathways involving the compound. nih.gov The analysis, typically performed by Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS), involves monitoring for the mass shift corresponding to the incorporated isotopes. nih.govsigmaaldrich.com

Table 1: Principles of Isotopic Labeling in Mass Spectrometry

| Feature | Description | Relevance to this compound |

|---|---|---|

| Tracer | A molecule with one or more heavy isotopes (e.g., ¹³C₆-hex-2-enedioic acid). | Used to follow the compound's transformation in a biological or chemical system. |

| Detection | Mass spectrometer detects the mass difference between the labeled and unlabeled molecules and their fragments. wikipedia.org | Allows for unambiguous tracking of the carbon backbone of this compound as it is metabolized. |

| Application | Metabolic flux analysis, pathway discovery, and elucidation of reaction mechanisms. nih.govnih.gov | Can determine if this compound is a precursor or intermediate in cellular metabolism, for instance, in pathways related to fatty acid oxidation. hmdb.ca |

Chromatographic Techniques for Separation and Purity Analysis

Chromatographic methods are indispensable for separating this compound from reaction mixtures or biological samples and for assessing its purity. The choice between liquid or gas chromatography depends on the compound's properties and the analytical goals.

High-Performance Liquid Chromatography (HPLC) for Purity Monitoring

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis and purity verification of non-volatile compounds like this compound. torontech.com The method separates components of a mixture based on their differential interactions with a stationary phase (packed in a column) and a liquid mobile phase. phenomenex.com

For this compound, reversed-phase HPLC is commonly employed. In this mode, a non-polar stationary phase (like C18) is used with a polar mobile phase. Purity is assessed by observing the resulting chromatogram. A pure sample should ideally yield a single, sharp, and symmetrical peak. torontech.com The presence of additional peaks indicates impurities. Diode array detectors (DAD) can be used to further assess peak purity by comparing UV-Vis spectra across the peak; a pure compound will exhibit a consistent spectrum. torontech.com Research indicates that the purity of this compound can be validated using a C18 column with UV detection at a wavelength of 210 nm, which is characteristic for detecting the π → π* transition of the conjugated carboxyl group system.

Table 2: Typical HPLC Parameters for this compound Purity Analysis

| Parameter | Typical Value/Condition | Purpose |

|---|---|---|

| Stationary Phase | C18 (Octadecylsilane) | Provides a non-polar surface for reversed-phase separation. |

| Mobile Phase | A gradient of acidified water and acetonitrile/methanol (B129727) | The polar mobile phase elutes the polar dicarboxylic acid. The gradient allows for efficient separation of compounds with varying polarities. phenomenex.com |

| Detection | UV, 210 nm | Detects the conjugated system of the α,β-unsaturated carboxylic acid. |

| Purity Criterion | Single symmetrical peak with a consistent UV spectrum. torontech.com | Confirms the absence of detectable impurities under the specific analytical conditions. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Metabolite Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique for identifying and quantifying volatile and semi-volatile compounds. thepharmajournal.com Due to its dicarboxylic acid nature, this compound is non-volatile. Therefore, a chemical derivatization step is required to convert it into a more volatile form suitable for GC analysis. restek.com A common method is silylation, where active hydrogens in the carboxyl groups are replaced with trimethylsilyl (B98337) (TMS) groups, increasing the compound's volatility. restek.com

Once derivatized, the sample is injected into the gas chromatograph, where it is separated from other components based on its boiling point and interaction with the column's stationary phase. The separated components then enter the mass spectrometer, which fragments them into characteristic ions, generating a mass spectrum that serves as a molecular fingerprint. thepharmajournal.com This technique is invaluable for metabolite profiling, allowing for the detection of this compound in complex biological samples like urine, where it has been identified as a metabolite. hmdb.ca The Human Metabolome Database provides predicted GC-MS data for TMS-derivatized trans-2-hexenedioic acid. hmdb.ca

Table 3: GC-MS Analysis of this compound

| Step | Description | Details |

|---|---|---|

| 1. Derivatization | Conversion of the non-volatile acid to a volatile ester. | Silylation (e.g., using BSTFA) to form a bis(trimethylsilyl) ester. restek.com |

| 2. Separation (GC) | Separation of the derivatized compound from the sample matrix. | A capillary column separates compounds based on volatility and polarity. The retention time is a key identifier. thepharmajournal.com |

| 3. Detection (MS) | Ionization and fragmentation of the eluted compound, followed by mass analysis. | Provides a unique mass spectrum for structural confirmation. Predicted spectra for TMS-derivatized this compound are available in public databases. hmdb.ca |

| Application | Metabolite profiling and identification in biological fluids. hmdb.caasbcnet.org | Used to identify isomeric unsaturated medium-chain dicarboxylic acids in human urine. hmdb.ca |

Vibrational Spectroscopy (IR, Raman) for Functional Group Confirmation

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. nanografi.com These two techniques are complementary; IR spectroscopy measures the absorption of infrared light due to changes in a molecule's dipole moment, making it sensitive to polar bonds, while Raman spectroscopy measures the inelastic scattering of light, which is more sensitive to non-polar, symmetric bonds. photothermal.com Together, they provide a comprehensive "molecular fingerprint" of the compound. nanografi.com

For this compound, IR spectroscopy is expected to show characteristic absorption bands for the carboxylic acid functional groups and the carbon-carbon double bond.

Table 4: Key Vibrational Frequencies for this compound

| Functional Group | Technique | Expected Wavenumber (cm⁻¹) | Vibration Type |

|---|---|---|---|

| Carboxylic Acid (O-H) | IR | ~2500–3000 (broad) | O-H stretching |

| Carbonyl (C=O) | IR, Raman | ~1700 | C=O stretching |

| Alkene (C=C) | IR, Raman | ~1650 | C=C stretching (conjugated) |

The broad O-H stretch is a hallmark of the hydrogen-bonded carboxylic acid dimers. The C=O stretching frequency confirms the presence of the carboxyl group, and the C=C stretch confirms the double bond. The position of these stretches can provide information about conjugation within the molecule. Raman spectroscopy would be particularly useful for observing the C=C double bond due to its relatively symmetric nature. photothermal.com

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid crystalline material. libretexts.org The technique works by passing X-rays through a single crystal of the compound. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. ucf.edu By analyzing the positions and intensities of the spots in this pattern, a detailed electron density map can be constructed, from which the exact atomic positions, bond lengths, bond angles, and torsional angles can be determined. libretexts.orgucf.edu

For this compound, which is a solid, obtaining a single crystal suitable for X-ray diffraction would provide unambiguous proof of its molecular structure. nih.gov This analysis would confirm the trans or cis configuration of the double bond (e.g., confirming the (E)-isomer), the planarity of the conjugated system, and the conformation of the carboxylic acid groups. Furthermore, it would reveal how the molecules pack together in the crystal lattice, providing insight into intermolecular interactions like hydrogen bonding between the carboxylic acid groups.

Table 5: Information Obtainable from X-ray Crystallography of this compound

| Structural Information | Significance |

|---|---|

| Absolute Configuration | Unambiguously determines the stereochemistry, such as the (E) or (Z) isomerism of the double bond. |

| Bond Lengths and Angles | Provides precise measurements of all covalent bonds and angles, confirming the effects of conjugation. |

| Molecular Conformation | Reveals the 3D shape of the molecule in the solid state. |

| Intermolecular Interactions | Shows how molecules are arranged and held together in the crystal, primarily through hydrogen bonding networks. |

Applications in Advanced Materials Science and Chemical Industry Research

Hex-2-enedioic Acid as a Chemical Building Block in Organic Synthesis

The dual functionality of this compound, possessing both acidic and unsaturated characteristics, renders it a versatile intermediate in various chemical reactions. cymitquimica.com It can participate in reactions typical of carboxylic acids, such as esterification and amidation, which are fundamental to the production of polymers and other chemical intermediates. cymitquimica.com

One notable application is its use as a precursor in the synthesis of 5-aminothis compound. This conversion can be achieved through chemical methods involving the protection of the carboxylic acid groups, for instance, as tert-Butyl dimethylsilyl (TBDMS) esters, to prevent side reactions. This is followed by a nucleophilic amination step, where an amino group is introduced at the fifth carbon.

Furthermore, this compound serves as a key intermediate in the production of adipic acid, a crucial monomer for nylon and other polymers. Research has demonstrated the effective hydrogenation of this compound to adipic acid, highlighting its potential in creating more sustainable pathways to these widely used materials. The compound's unique structure allows for specific chemical transformations that are not possible with its saturated counterpart, adipic acid.

Polymer and Material Precursor Applications

The presence of both a double bond and two carboxylic acid groups allows this compound to be used in the synthesis of various polymers, including polyesters and polyamides. cymitquimica.com These materials are under investigation for their potential as biodegradable and sustainable alternatives to traditional plastics.

Polyesters are a class of polymers formed through a condensation reaction between a dicarboxylic acid and a diol, resulting in ester linkages. savemyexams.com The inclusion of unsaturated monomers like this compound in polyester (B1180765) synthesis introduces double bonds into the polymer backbone, which can be utilized for subsequent crosslinking reactions. uc.pt

The double bonds introduced by this compound can be used to form crosslinked polyesters. uc.pt Crosslinking enhances the material's properties, including its thermal stability. Thermogravimetric analysis (TGA) is a common technique used to evaluate the thermal stability of polymers by measuring weight loss as a function of temperature. mdpi.comwhiterose.ac.uk For instance, studies on other crosslinked polyesters have shown that the decomposition temperatures can be significantly high, with some polymers being stable up to 250-290°C. whiterose.ac.uk The degree of crosslinking can influence the thermal stability; for example, in starch films crosslinked with citric acid, higher degrees of crosslinking led to increased thermal stability. aidic.it However, excessive crosslinking agent can sometimes lead to acid hydrolysis, which in turn reduces thermal stability. aidic.it

| Polymer System | Crosslinking Agent/Method | Key Thermal Stability Finding | Source |

|---|---|---|---|

| Starch Film | Citric Acid | Higher crosslinking degree increased thermal stability. T80 (temperature for 80% weight loss) increased from 347.7°C to 441.7°C with optimal citric acid content. | aidic.it |

| Poly(GMA-co-TRIM) | Post-functionalization with thioglycolic acid | Functionalized microspheres showed higher thermal stability (270–290 °C) compared to initial copolymers (240–250 °C). | mdpi.com |

| Epoxidized Vegetable Oils | Biomass-derivable anhydrides | Polymers derived from baru nut oil exhibited higher thermal stability (by 12–30 °C) than those from macaw palm oil. Stable up to ca. 250-290°C. | whiterose.ac.uk |

This compound can be co-polymerized with various monomers, such as polyols (alcohols with multiple hydroxyl groups), to tailor the properties of the resulting polyesters. uc.pt The selection of co-monomers and their ratio allows for control over the final polymer's characteristics. uc.pt For example, in the synthesis of unsaturated polyesters, fumaric acid is often used as a co-monomer to introduce double bonds for crosslinking. uc.pt The co-polymerization of this compound with other monomers can be utilized to develop materials with specific properties for various applications. acs.org

Copolymerization is a process where a polymer is derived from more than one species of monomer. wikipedia.org This technique is widely used to modify the properties of plastics to meet specific needs, such as improving mechanical properties or controlling solubility. wikipedia.org

Polyamides are polymers characterized by repeating units linked by amide bonds (-CONH-). libretexts.org They are typically synthesized through the condensation polymerization of a dicarboxylic acid with a diamine. libretexts.orgekb.eg

Synthesis of Polyamides from this compound

Analogues to Established Polyamides (e.g., nylon-6,6)

This compound is being investigated as a monomer for the synthesis of polyamides that are analogues to conventional nylons, such as nylon-6,6. Nylon-6,6 is produced through the polycondensation of hexamethylenediamine (B150038) and adipic acid, both of which contain six carbon atoms. plasticservice.comrightonblackburns.co.uk this compound can be used as a bio-based alternative to adipic acid in this process. google.com

The introduction of the carbon-carbon double bond within the polymer backbone, by using this compound instead of the saturated adipic acid, can impart different chemical and physical properties to the resulting polyamide. For instance, research into a renewable polyamide analogue of nylon-6,6, synthesized from a derivative of this compound and hexamethylenediamine, has shown that the resulting polymer (an α-bishydroxylated unsaturated polyamide, or HUPA) exhibits similar thermal stability to traditional nylon-6,6. researchgate.net However, the presence of the double bond and additional functional groups alters other characteristics, opening possibilities for post-polymerization modification. researchgate.net

The properties of these novel polyamides can be compared to those of established nylons like nylon-6 and nylon-6,6. While nylon-6,6 is generally known for its superior tensile strength, stiffness, and heat resistance compared to nylon-6, the introduction of unsaturation from this compound creates a different set of properties. plasticservice.comnylon.com.tw

Below is a comparative table of properties for these polyamides.

Table 1: Comparative Properties of Polyamide Analogues

| Property | Nylon-6 | Nylon-6,6 | α-bishydroxylated unsaturated polyamide (HUPA) |

|---|---|---|---|

| Monomers | Caprolactam | Hexamethylenediamine, Adipic acid | Hexamethylenediamine, Dihydroxylated this compound derivative |

| Melting Point (°C) | 220-223 nylon.com.twspecialchem.com | 255-260 nylon.com.twspecialchem.com | Similar thermal stability to Nylon-6,6 researchgate.net |

| Tensile Strength | Lower than Nylon-6,6 plasticservice.comnylon.com.tw | Higher than Nylon-6 plasticservice.comnylon.com.tw | Data not available |

| Stiffness | Lower than Nylon-6,6 plasticservice.com | Higher than Nylon-6 plasticservice.com | Data not available |

| Key Feature | Good flexibility and impact resistance plasticservice.com | High strength, hardness, and wear resistance plasticservice.comrightonblackburns.co.uk | Contains double bond and hydroxyl groups for potential modification researchgate.net |

Other Polymerization Pathways and Applications

Beyond polyamides, this compound is a versatile monomer for other polymerization reactions, most notably in the synthesis of unsaturated polyesters. It can undergo polycondensation with polyols, such as diols and triols, to create polyesters with a double bond in their backbone. google.compoliuretanos.com.br This unsaturation provides a reactive site for subsequent cross-linking or functionalization, which is a valuable feature for producing thermosetting resins or coatings.

The general process for creating polyesters involves the reaction of a dicarboxylic acid with an excess of a diol at elevated temperatures, with continuous removal of water to drive the reaction to completion. poliuretanos.com.brnagase.co.jp The properties of the resulting polyester, such as flexibility or rigidity, depend on the specific diacids and diols used. poliuretanos.com.br For example, adipic acid-based polyesters are often used for flexible applications, while those made with more rigid acids are used in high-performance coatings. poliuretanos.com.br

The polymerization of unsaturated dicarboxylic acids like this compound can be catalyzed by enzymes, such as lipase (B570770), which allows for milder reaction conditions compared to traditional chemical processes. researchgate.net This enzymatic approach can also offer high regio- and enantioselectivity, leading to the synthesis of highly functional and specialized polymers. researchgate.net

Research into Surfactant and Emulsifier Properties

The amphiphilic nature of dicarboxylic acids, possessing both a nonpolar hydrocarbon chain and polar carboxylic acid groups, makes them candidates for applications as surfactants and emulsifiers. researchgate.netbasicmedicalkey.com Surfactants are molecules that adsorb at interfaces between two immiscible fluids, like oil and water, reducing the interfacial tension. researchgate.net An emulsifier is a type of surfactant that stabilizes an emulsion, which is a mixture of two or more normally immiscible liquids. biosynth.com